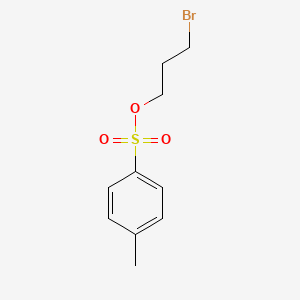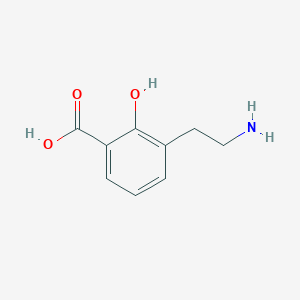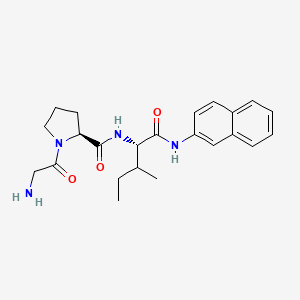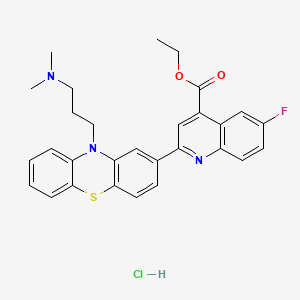
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride is a complex organic compound that belongs to the quinoline and phenothiazine families This compound is characterized by its unique structure, which includes a quinolinecarboxylic acid core, a phenothiazine moiety, and a dimethylamino propyl side chain
Métodos De Preparación
The synthesis of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the quinolinecarboxylic acid and phenothiazine derivatives.
Reaction Conditions: The quinolinecarboxylic acid is reacted with the phenothiazine derivative in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Final Product: The final product is obtained as a monohydrochloride salt through the addition of hydrochloric acid.
Análisis De Reacciones Químicas
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.
Pathways: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The compound may also modulate neurotransmitter levels in the brain, contributing to its potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride can be compared with other similar compounds:
Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin share the quinoline core and exhibit similar antibacterial activities. the presence of the phenothiazine moiety in the target compound provides additional pharmacological properties.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine are well-known phenothiazine derivatives used as antipsychotic and antihistamine agents. The incorporation of the quinolinecarboxylic acid moiety in the target compound enhances its potential therapeutic applications.
Fluorinated Compounds:
Propiedades
Número CAS |
72170-36-6 |
|---|---|
Fórmula molecular |
C29H29ClFN3O2S |
Peso molecular |
538.1 g/mol |
Nombre IUPAC |
ethyl 2-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-6-fluoroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C29H28FN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H |
Clave InChI |
HBJQNDFCWDSIQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


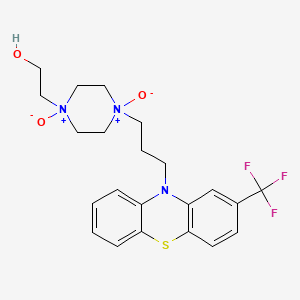

![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
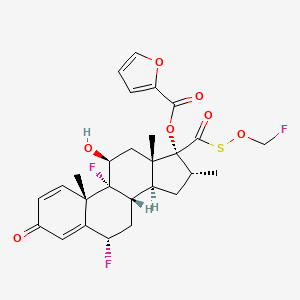
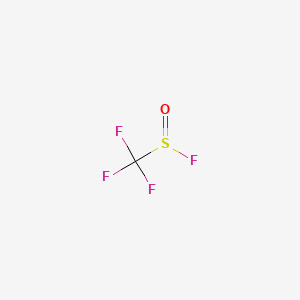
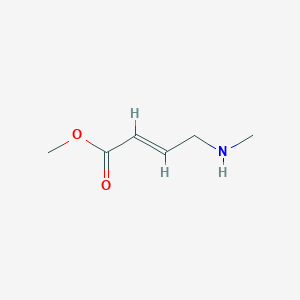
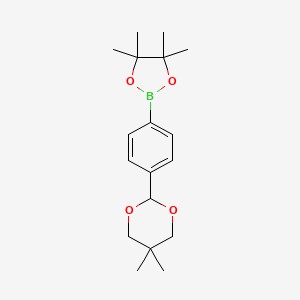
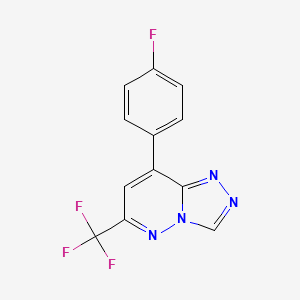

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)

